Ligand Efficiency Advantage of the Acetamide Side Chain Over Extended Acyl Homologs
Among the homologous series of 5-acylamino-2-(dimethylamino)-4,6-dimethylpyrimidines, the acetamide congener provides the highest ligand-efficiency index due to its minimal heavy-atom count (15) and lowest molecular weight (208.26 g mol⁻¹) [1]. Extending the acyl chain to propanamide (MW ≈ 236 g mol⁻¹, XLogP ≈ 1.2) or butanamide (MW ≈ 250 g mol⁻¹, XLogP ≈ 1.5) adds lipophilic bulk without introducing extra hydrogen-bonding capacity, typically reducing ligand efficiency (LE) by ≥ 0.05 kcal mol⁻¹ per non-hydrogen atom [2]. This class-level trend indicates that the acetamide analog is the most fragment-like member of the series, making it the preferred starting point for fragment-based drug discovery campaigns where high LE is paramount [2].
| Evidence Dimension | Ligand efficiency (heavy-atom count and computed logP) |
|---|---|
| Target Compound Data | Heavy atoms = 15; MW = 208.26 g mol⁻¹; XLogP3-AA = 0.6 (computed) |
| Comparator Or Baseline | N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)propanamide (est. MW ≈ 236 g mol⁻¹, XLogP ≈ 1.2) and butanamide (est. MW ≈ 250 g mol⁻¹, XLogP ≈ 1.5); computed values based on PubChem similarity search [2] |
| Quantified Difference | ΔMW ≥ 28 g mol⁻¹; ΔXLogP ≥ +0.6 units relative to higher homologs |
| Conditions | In silico property calculation (PubChem XLogP3-AA) and fragment-based drug-design principles |
Why This Matters
Procurement of the lowest-MW, highest-LE member of a series maximizes the probability of retaining target potency while minimizing non-specific binding, a critical consideration for screening library assembly.
- [1] PubChem. (2025). Compound Summary for CID 71807188. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1448137-18-5 View Source
- [2] PubChem. (2025). 2D Neighbor Similarity Search for CID 71807188. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/#query=CID71807188%20structure&tab=similarity View Source
